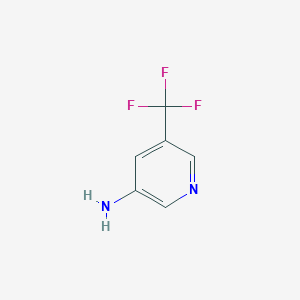

5-(Trifluoromethyl)pyridin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFRBMFEAGFNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555104 | |

| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112110-07-3 | |

| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridin-3-amine, a pivotal building block in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document will delve into the compound's core chemical and physical properties, detail a validated synthetic protocol, explore its reactivity, and highlight its application in the development of next-generation pharmaceuticals and crop protection agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.

Introduction: The Strategic Importance of Fluorination in Heterocyclic Chemistry

The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating biological activity, metabolic stability, and physicochemical properties such as lipophilicity and pKa.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature and high lipophilicity.[3] When appended to a pyridine ring—a common scaffold in numerous bioactive compounds—the -CF3 group significantly influences the electronic landscape of the heterocycle, enhancing its utility as a synthetic intermediate.[1][2]

5-(Trifluoromethyl)pyridin-3-amine, also known as 3-Amino-5-(trifluoromethyl)pyridine, has emerged as a critical structural motif. Its bifunctional nature, featuring a nucleophilic amine and a modifiable pyridine ring, makes it an exceptionally versatile precursor for creating diverse molecular architectures. An estimated 40% of pharmaceutical compounds contain fluorine, with nearly 20% of those featuring a trifluoromethyl group, underscoring the significance of building blocks like this one.[1]

Core Compound Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | 5-(Trifluoromethyl)pyridin-3-amine | [4][5] |

| Synonyms | 3-Amino-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-3-pyridinamine | [4][6] |

| CAS Number | 112110-07-3 | [4][5][7] |

| Molecular Formula | C₆H₅F₃N₂ | [4][5][7] |

| Molecular Weight | 162.11 g/mol | [4][5][8] |

| InChI Key | NJFRBMFEAGFNDC-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties: A Quantitative Overview

The physical properties of 5-(Trifluoromethyl)pyridin-3-amine are a direct consequence of its molecular structure. The -CF3 group enhances its volatility and lipophilicity compared to its non-fluorinated analog, while the amino group allows for hydrogen bonding. Its relatively low melting point means it can be handled as a liquid under gentle warming, which can be advantageous in certain reaction setups.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow solid or liquid | [4][5] |

| Melting Point | 40-41.5 °C | [4] |

| Boiling Point | 105.5-106 °C (at 11 Torr) | [4] |

| Density | 1.368 g/cm³ (Predicted) | [4] |

| pKa | 3.74 ± 0.20 (Predicted) | [4] |

| Storage | 2–8 °C under inert atmosphere (Nitrogen or Argon) | [4][5][7] |

Synthesis and Mechanistic Rationale

The synthesis of 5-(Trifluoromethyl)pyridin-3-amine is most effectively achieved via the reduction of a suitable nitro-precursor. A common and reliable method involves the catalytic hydrogenation of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This approach is favored for its high efficiency and the relative accessibility of the starting material.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for 5-(Trifluoromethyl)pyridin-3-amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established literature procedures for the reduction of nitro-pyridines.[4] The choice of palladium on carbon (Pd/C) as a catalyst is standard for its high activity and selectivity in reducing aromatic nitro groups without affecting the pyridine ring or the chloro-substituent under these conditions. Methanol is an excellent solvent for both the starting material and for facilitating hydrogen gas solubility.

Step-by-Step Methodology:

-

Vessel Preparation: To a hydrogenation-rated pressure vessel, add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (0.850 g, 3.75 mmol).

-

Solvent and Catalyst Addition: Add methanol (17 mL) to dissolve the starting material. Carefully add 10% palladium on wetted carbon (800 mg, 0.375 mmol) to the solution.

-

Hydrogenation Reaction: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen and maintain the reaction at 20 °C with vigorous stirring for 16 hours.

-

Expert Insight: The reaction progress should be monitored by a suitable analytical method like LCMS. This is crucial to confirm the complete consumption of the starting material and any intermediates, ensuring the reaction goes to completion.[4]

-

-

Reaction Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[4]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, typically as its hydrochloride salt.[4]

-

Purification: For high-purity material, the crude product can be purified via preparative HPLC. A C18 column with a mobile phase of acetonitrile-water (containing a base like 0.1% NH₄OH to yield the free amine) is effective.[4]

Reactivity and Synthetic Utility

The chemical behavior of 5-(Trifluoromethyl)pyridin-3-amine is dictated by the interplay between the nucleophilic amino group and the electron-deficient pyridine ring.

-

N-Functionalization: The primary amine at the C3 position is a versatile handle for a wide range of transformations, including acylation, sulfonylation, alkylation, and reductive amination. These reactions are fundamental for building more complex molecular scaffolds.

-

Aromatic Substitution: The pyridine ring is electron-deficient due to the ring nitrogen and the powerful electron-withdrawing -CF3 group. This deactivation makes electrophilic aromatic substitution challenging. However, the amine group is an activating, ortho-, para-director, which can influence substitution at the C2, C4, and C6 positions.

-

Cross-Coupling Reactions: As a substituted aminopyridine, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, enabling the formation of C-N and C-C bonds, respectively. This is a cornerstone of modern drug discovery for rapidly assembling libraries of analogues.

Diagram: Key Reaction Pathways

Caption: Common synthetic transformations of 5-(CF₃)pyridin-3-amine.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives are integral to numerous commercial products in both the pharmaceutical and agrochemical sectors.[1][2] The unique properties imparted by the TFMP moiety often lead to enhanced efficacy, better metabolic profiles, and improved pest control properties.[1]

-

Pharmaceuticals: While specific drugs containing the exact 5-(Trifluoromethyl)pyridin-3-amine substructure require a detailed search of proprietary databases, related TFMP structures are prevalent. For example, compounds containing this scaffold are explored as potent antagonists for targets like the androgen receptor, which is relevant in prostate cancer research.[9] The TFMP motif is found in antivirals and anti-tumor agents, with many more candidates currently in clinical trials.[1]

-

Agrochemicals: The TFMP framework is a cornerstone of modern pesticides.[1] For instance, the insecticide Pyridalyl contains a 5-(trifluoromethyl)pyridine structure and exhibits superior pest control compared to traditional insecticides.[1] The high demand for intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine for synthesizing crop protection products highlights the industrial importance of this chemical class.[2]

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of 5-(Trifluoromethyl)pyridin-3-amine.

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 8.26 (s, 1H); 8.24 (d, 1H); 7.15 (t, 1H); 4.00 (s, 2H, -NH₂).[4] |

| ¹³C NMR | Predicted shifts: The carbon bearing the -CF3 group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the 110-150 ppm range. |

| Mass Spec (MS) | Expected M+H: 163. The fragmentation pattern would likely show loss of HF or the -CF3 group. |

-

¹H NMR Interpretation: The signals at ~8.2 ppm correspond to the aromatic protons on the pyridine ring, shifted downfield by the electron-withdrawing effects of the nitrogen and the -CF3 group. The broad singlet around 4.00 ppm is characteristic of the amine protons.

Safety, Handling, and Storage

Proper handling of 5-(Trifluoromethyl)pyridin-3-amine is critical to ensure laboratory safety. The following information is synthesized from available Material Safety Data Sheets (MSDS).

| Aspect | Guideline | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5][8] |

| Signal Word | Warning | [5][8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5][8] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |

| Handling | Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. | [6][10] |

| Storage | Store in a tightly closed container in a cool, dry place (2-8 °C) under an inert atmosphere. Keep away from incompatible materials like acids and strong oxidizing agents. | [5][6][7] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. | [6] |

Conclusion

5-(Trifluoromethyl)pyridin-3-amine stands out as a high-value chemical intermediate with significant strategic importance. Its unique combination of a nucleophilic amine and an electronically modified pyridine ring provides a robust platform for the synthesis of complex molecules. The trifluoromethyl group imparts desirable properties that are frequently exploited in the design of effective and metabolically stable pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist aiming to innovate in these critical fields.

References

- Tsukamoto, M., & Nakamura, T. (2023).

- Unibest. (n.d.). Exploring 5-(Trifluoromethyl)

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.

- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

- ChemicalBook. (2025). 5-Trifluoromethyl-pyridin-3-ylamine | 112110-07-3. ChemicalBook.

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine | 112110-07-3. Sigma-Aldrich.

- Capot Chemical. (2024). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Capot Chemical.

- Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.

- PubChem. (n.d.). 2-Methyl-5-(trifluoromethyl)pyridin-3-amine. PubChem.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Sigma-Aldrich. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 | 79456-26-1. Sigma-Aldrich.

- BLD Pharm. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine | 112110-07-3. BLD Pharm.

- Toronto Research Chemicals. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Toronto Research Chemicals.

- Lead Sciences. (n.d.). 5-(Trifluoromethyl)pyridin-3-amine. Lead Sciences.

- ACS Publications. (2022). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 4. 5-Trifluoromethyl-pyridin-3-ylamine | 112110-07-3 [chemicalbook.com]

- 5. 5-(Trifluoromethyl)pyridin-3-amine | 112110-07-3 [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. 5-(Trifluoromethyl)pyridin-3-amine - Lead Sciences [lead-sciences.com]

- 8. 112110-07-3|5-(Trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Synthesis and Discovery of 5-(Trifluoromethyl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

Executive Summary: 5-(Trifluoromethyl)pyridin-3-amine is a critical structural motif in contemporary medicinal and agrochemical research. The unique electronic properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make this pyridine derivative a highly sought-after building block.[1][2] This guide provides an in-depth analysis of the synthetic evolution of 5-(trifluoromethyl)pyridin-3-amine, detailing key methodologies, mechanistic insights, and practical considerations for its preparation. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

The Strategic Importance of the 3-Amino-5-(trifluoromethyl)pyridine Scaffold

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties.[1][2] The trifluoromethyl (CF3) group, in particular, is a strong electron-withdrawing group that can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. When appended to a pyridine ring, a common heterocycle in pharmaceuticals, it creates a privileged scaffold.

5-(Trifluoromethyl)pyridin-3-amine serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and active ingredients for crop protection.[3][4][5] Its utility stems from the presence of two reactive sites: the amino group, which can be readily functionalized, and the pyridine ring, which can participate in various coupling reactions.

Discovery and Early Synthetic Approaches

The initial preparations of aminotrifluoromethylpyridines were driven by the growing interest in fluorinated compounds in the pharmaceutical and agrochemical industries. An early and notable method for the synthesis of 3-amino-5-trifluoromethylpyridine involves the reaction of a corresponding halogeno-trifluoromethylpyridine with ammonia at elevated temperatures and pressures.[6]

This nucleophilic aromatic substitution (SNAr) pathway, while direct, often requires harsh conditions (temperatures ranging from 50 to 200°C) and can lead to mixtures of products, necessitating challenging purifications.[6] The choice of starting material, typically a chloro- or bromo-substituted pyridine, is crucial, as the halogen's lability influences the required reaction conditions.

Modern Synthetic Strategies

Advances in organic synthesis have led to the development of more efficient, scalable, and milder methods for the preparation of 5-(trifluoromethyl)pyridin-3-amine. These modern strategies often provide higher yields and greater functional group tolerance.

A common and reliable approach involves the reduction of a nitro precursor, 3-nitro-5-(trifluoromethyl)pyridine. This method is advantageous as the nitro group can be introduced onto the pyridine ring through well-established nitration protocols. The subsequent reduction to the amine is typically high-yielding and can be achieved using a variety of reducing agents.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This is a preferred method for industrial-scale synthesis due to its efficiency and the generation of water as the only byproduct. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly employed.[7] The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can influence the reaction rate and catalyst activity.

-

Metal-Acid Reductions: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid are effective for smaller-scale laboratory syntheses. These methods are often robust and tolerant of various functional groups but can generate significant metal waste.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, including 3-bromo-5-(trifluoromethyl)pyridine, with an ammonia surrogate or directly with ammonia.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) and the phosphine ligand (e.g., BINAP, Xantphos) is critical for achieving high catalytic activity and selectivity.[8] The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

-

Base and Solvent: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine nucleophile. The choice of an aprotic solvent, like toluene or dioxane, is essential to prevent unwanted side reactions.

Visualizing Synthetic Pathways

The following diagram illustrates the primary modern synthetic routes to 5-(Trifluoromethyl)pyridin-3-amine.

Caption: Key synthetic routes to 5-(Trifluoromethyl)pyridin-3-amine.

In-Depth Protocol: A Representative Synthesis via Nitropyridine Reduction

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-(Trifluoromethyl)pyridin-3-amine from 3-bromo-5-(trifluoromethyl)pyridine, proceeding through a nitropyridine intermediate.

Part A: Nitration of 3-Bromo-5-(trifluoromethyl)pyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H2SO4, 5 equivalents). Cool the flask to 0°C in an ice-water bath.

-

Addition of Starting Material: Slowly add 3-bromo-5-(trifluoromethyl)pyridine (1 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10°C.

-

Addition of Nitrating Agent: Charge the dropping funnel with a mixture of concentrated sulfuric acid (2 equivalents) and fuming nitric acid (HNO3, 1.5 equivalents). Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 15°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 3-bromo-5-nitro-2-(trifluoromethyl)pyridine.

Part B: Catalytic Hydrogenation to 5-(Trifluoromethyl)pyridin-3-amine

-

Reaction Setup: To a hydrogenation vessel, add the nitropyridine intermediate from Part A (1 equivalent), a suitable solvent such as methanol or ethanol, and 5-10 mol% of Palladium on carbon (10% Pd/C).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 5-(trifluoromethyl)pyridin-3-amine.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of 5-(Trifluoromethyl)pyridin-3-amine.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Nitropyridine Reduction | 3-Halo-5-(trifluoromethyl)pyridine | HNO3/H2SO4, H2/Pd/C | Reliable, scalable, well-established chemistry. | Use of strong acids, handling of hydrogen gas. |

| Buchwald-Hartwig Amination | 3-Bromo-5-(trifluoromethyl)pyridine | Pd catalyst, ligand, base | High functional group tolerance, milder conditions. | Cost of catalyst and ligands, requires inert atmosphere. |

| Direct Amination (SNAr) | 3-Halo-5-(trifluoromethyl)pyridine | Ammonia | Atom-economical, direct conversion. | Requires high temperature and pressure, potential for side products.[6] |

Conclusion and Future Perspectives

The synthesis of 5-(trifluoromethyl)pyridin-3-amine has evolved from requiring harsh, high-pressure conditions to more refined and versatile catalytic methods. The nitropyridine reduction pathway remains a robust and scalable option for industrial production, while palladium-catalyzed amination offers greater flexibility and milder conditions for laboratory-scale synthesis and analog generation.

Future research in this area will likely focus on the development of even more sustainable and cost-effective synthetic routes. This may include the use of non-precious metal catalysts for amination reactions or the development of continuous flow processes to improve safety and efficiency. As the demand for complex, fluorinated building blocks in drug discovery continues to grow, the importance of efficient and scalable syntheses of key intermediates like 5-(trifluoromethyl)pyridin-3-amine will only increase.

References

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. Available at: [Link]

-

Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano . Eureka Patents. Available at: [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 . PubMed Central. Available at: [Link]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines . Chemical Science (RSC Publishing). DOI:10.1039/C5SC02983J. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. Available at: [Link]

-

Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

-

Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance . ACS Publications. Available at: [Link]

- EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.

-

Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination . MDPI. Available at: [Link]

-

Synthesis of Trifluoromethylated Aziridines Via Photocatalytic Amination Reaction . ResearchGate. Available at: [Link]

-

The role of fluorine in medicinal chemistry . ResearchGate. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 7. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

Physical and chemical characteristics of 5-(trifluoromethyl)pyridin-3-amine

Executive Summary

5-(Trifluoromethyl)pyridin-3-amine (CAS: 112110-07-3) is a critical heterocyclic building block in modern medicinal chemistry and agrochemical development. Characterized by the electron-withdrawing trifluoromethyl (

Physicochemical Characterization

The incorporation of the

Table 1: Key Physical and Chemical Properties

| Property | Value / Description | Technical Note |

| CAS Number | 112110-07-3 | |

| Molecular Formula | MW: 162.11 g/mol | |

| Appearance | Colorless to light yellow solid | Melts near physiological temperature.[1][2] |

| Melting Point | 40 – 42 °C | Solid at room temp; often supercools to liquid. |

| Boiling Point | 105 – 106 °C (at 11 Torr) | 239.1 °C at 760 mmHg (Predicted). |

| Density | 1.368 g/cm³ | High density due to fluorination. |

| pKa (Conjugate Acid) | ~3.74 (Predicted) | Significantly lower than 3-aminopyridine (~6.0) due to |

| LogP | 1.52 | Enhanced lipophilicity aids membrane permeability. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water; soluble in organic solvents. |

Synthetic Architecture

While several routes exist, the most robust laboratory-scale synthesis involves the Hofmann Rearrangement of 5-(trifluoromethyl)nicotinamide. This pathway avoids the use of unstable nitro-pyridine precursors and utilizes the readily available 5-(trifluoromethyl)nicotinic acid as a starting material.

Primary Protocol: Hofmann Rearrangement

Objective: Conversion of 5-(trifluoromethyl)nicotinamide to 5-(trifluoromethyl)pyridin-3-amine.

Reagents:

-

5-(Trifluoromethyl)nicotinamide (1.0 eq)

-

Sodium Hypochlorite (NaOCl) or Bromine (

) (1.1 eq) -

Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: Water/Dioxane mixture or Methanol (for carbamate intermediate)

Step-by-Step Methodology:

-

Amide Formation (Precursor Step): Convert 5-(trifluoromethyl)nicotinic acid to the acid chloride using thionyl chloride (

), followed by treatment with aqueous ammonia to yield 5-(trifluoromethyl)nicotinamide. -

Bromination/Chlorination: Dissolve the amide in a cooled solution (0°C) of NaOH. Slowly add

or NaOCl.[3] The base deprotonates the amide, facilitating halogenation to form the N-haloamide species. -

Rearrangement: Heat the reaction mixture to 70–80°C. The N-haloamide undergoes a 1,2-rearrangement (migration of the pyridyl group to nitrogen) to form the isocyanate intermediate.

-

Hydrolysis: In the aqueous basic medium, the isocyanate is rapidly hydrolyzed to the carbamic acid, which spontaneously decarboxylates to yield the free amine.[4]

-

Isolation: Extract the product with ethyl acetate. Wash with brine, dry over

, and concentrate. Purification via silica gel chromatography (Hexane/EtOAc) may be required if the melting point is depressed by impurities.

Visualization: Synthetic Workflow

Figure 1: Step-wise conversion from nicotinic acid derivative to the target amine via isocyanate intermediate.[4][5]

Chemical Reactivity & Functionalization

The 5-(trifluoromethyl)pyridin-3-amine scaffold presents unique reactivity challenges and opportunities due to the electronic push-pull between the amino group (electron donor) and the trifluoromethyl group (electron acceptor).

Reactivity Profile

-

Nucleophilicity: The amine nitrogen is less nucleophilic than that of aniline or unsubstituted aminopyridine. Reactions with weak electrophiles may require catalysis or elevated temperatures.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient. The C2 position (ortho to the amine) is the most activated site for halogenation, but the overall ring is deactivated, preventing over-substitution.

-

Sandmeyer Reaction: The amino group can be diazotized and replaced by halides (Cl, Br, I) or nitriles (CN), enabling the synthesis of diverse 3,5-disubstituted pyridines.

Protocol: Amide Coupling (Drug Synthesis Context)

Context: Attaching the scaffold to a carboxylic acid core (e.g., for kinase inhibitor synthesis).

-

Conditions: Use high-activity coupling agents like HATU or

due to the reduced nucleophilicity of the amine. -

Base: Diisopropylethylamine (DIPEA) or Pyridine.

-

Solvent: DMF or DMAc (dry).

Visualization: Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the amine handle for drug discovery.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

In drug design, 5-(trifluoromethyl)pyridin-3-amine is frequently used as a bioisostere for 3-(trifluoromethyl)aniline. The nitrogen atom in the pyridine ring increases water solubility and hydrogen bond accepting capability compared to the phenyl analog.

-

Metabolic Blockade: The

group blocks metabolic oxidation at the C5 position. -

Lipophilicity: The group increases LogP, facilitating blood-brain barrier (BBB) penetration in CNS active agents.

Case Study: FLT3 and CHK1 Inhibitors

Research indicates this scaffold is pivotal in developing dual inhibitors for FLT3 (FMS-like tyrosine kinase 3) and CHK1 (Checkpoint kinase 1), targets in acute myeloid leukemia (AML). The amine forms critical hydrogen bonds with the hinge region of the kinase, while the trifluoromethyl group occupies a hydrophobic pocket, enhancing potency and selectivity [1, 2].

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is air-sensitive and may darken upon oxidation.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link][2][5][7][8][9][10][11][12]

-

Hofmann Rearrangement Mechanism and Applications. Master Organic Chemistry. Available at: [Link][5]

Sources

- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Methyl-5-(trifluoromethyl)pyridin-3-amine | C7H7F3N2 | CID 10725939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 10. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 11. Sciencemadness Discussion Board - Hofmann rearrangement - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. m.youtube.com [m.youtube.com]

Role of the trifluoromethyl group in pyridin-3-amine derivatives

Role of the Trifluoromethyl Group in Pyridin-3-amine Derivatives

Part 1: Executive Summary

In modern medicinal chemistry, the trifluoromethyl (

This guide details the physicochemical and synthetic impact of the

Part 2: Physicochemical Profiling

The incorporation of a

Electronic Modulation & pKa Shift

The pyridine ring nitrogen is a hydrogen bond acceptor and a weak base. In unsubstituted 3-aminopyridine, the ring nitrogen has a pKa of approximately 6.0 .

-

The

Effect: Being strongly electron-withdrawing ( -

Result: The pKa of the ring nitrogen drops significantly (typically to the 2.0 – 3.5 range, depending on position).

-

Medicinal Benefit: Reducing the basicity of the pyridine nitrogen decreases the risk of hERG channel inhibition and phospholipidosis, which are often driven by cationic species at physiological pH.

Lipophilicity and Permeability[1][2]

-

Hydrophobicity: The

group is highly lipophilic. Replacing a methyl group ( -

Permeability: This shift improves passive membrane permeability, essential for CNS penetration or intracellular targets (e.g., kinases).

-

Steric Bulk: The Van der Waals volume of

(~40 ų) is significantly larger than

Metabolic Stability (The Blockade Effect)

The pyridine ring is susceptible to oxidative metabolism (N-oxidation or C-oxidation by CYP450s).

-

Mechanism: The

group blocks the carbon atom to which it is attached from hydroxylation. Furthermore, its electron-withdrawing nature deactivates the entire ring towards electrophilic attack by CYP enzymes (e.g., preventing epoxide formation). -

Outcome: Extended half-life (

) and reduced clearance.

Part 3: Medicinal Chemistry Case Studies

Case Study 1: Apalutamide (Prostate Cancer)

-

Target: Androgen Receptor (AR).[1]

-

Scaffold: Contains a 3-amino-5-(trifluoromethyl)pyridine moiety (linked via the amine to a thiohydantoin core).

-

Role of

:-

Binding: The

group sits in a specific hydrophobic sub-pocket of the AR ligand-binding domain (LBD), interacting with residues like Gln711 and Arg752 . -

Selectivity: It differentiates Apalutamide from earlier generation anti-androgens, contributing to its potency against AR mutants.

-

Case Study 2: Enasidenib (AML)

-

Scaffold: Features two trifluoromethyl-pyridine rings.[4]

-

Role of

:-

Allosteric Anchor: The molecule binds to the allosteric site of the IDH2 dimer. The highly lipophilic

groups anchor the molecule within the hydrophobic interface, stabilizing the open (inactive) conformation of the enzyme. -

Solubility/Permeability Balance: Despite the high lipophilicity, the pyridine nitrogens provide just enough polarity to maintain solubility, while the

groups drive cellular entry.

-

Part 4: Synthetic Methodologies

Synthesizing trifluoromethyl-pyridin-3-amines requires navigating the deactivated nature of the pyridine ring. Two primary routes are industry standards.

Route A: The Hofmann Rearrangement (Industrial Standard)

This route is preferred for scalability. It starts from commercially available trifluoromethyl-nicotinic acids.

Protocol:

-

Amidation: Convert 6-(trifluoromethyl)nicotinic acid to the amide using

followed by -

Rearrangement: Treat the amide with Sodium Hypobromite (

) or Iodobenzene diacetate (PIDA). -

Hydrolysis: The intermediate isocyanate is hydrolyzed to the primary amine.

Route B: SNAr Amination

Direct displacement of a halogen is difficult due to the electron-rich nature of the 3-position, but the electron-withdrawing

-

Substrate: 3-fluoro-6-(trifluoromethyl)pyridine or 3-bromo-6-(trifluoromethyl)pyridine.

-

Reagent: Ammonia (aq) or Benzylamine (followed by deprotection).

-

Conditions: High pressure/temperature (

, sealed tube) or Pd-catalyzed Buchwald-Hartwig amination.

Part 5: Visualization & Protocols

Diagram 1: Synthesis Workflow (Hofmann Route)

Caption: Step-by-step synthesis of 3-amino-6-(trifluoromethyl)pyridine via the Hofmann Rearrangement.

Diagram 2: Metabolic Stability Mechanism

Caption: Mechanism by which the trifluoromethyl group blocks CYP450-mediated oxidative metabolism.

Part 6: Detailed Experimental Protocol

Protocol: Synthesis of 3-Amino-6-(trifluoromethyl)pyridine via Hofmann Rearrangement

1. Materials:

-

6-(Trifluoromethyl)nicotinamide (1.0 eq)

-

Sodium Hydroxide (NaOH), 10% aqueous solution (4.0 eq)

-

Bromine (

) (1.1 eq) -

Solvent: Water / 1,4-Dioxane mixture (1:1)

2. Procedure:

-

Preparation of Hypobromite: In a three-necked flask, cool the 10% NaOH solution to

using an ice bath. Add bromine dropwise with vigorous stirring. The solution should turn yellow/orange. -

Addition of Amide: Add the 6-(trifluoromethyl)nicotinamide in one portion to the cold hypobromite solution. Stir at

for 30 minutes until the solid dissolves. -

Heating: Remove the ice bath and heat the reaction mixture to

for 2 hours. Evolution of -

Work-up: Cool the mixture to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. The crude amine can be purified by recrystallization from Hexane/EtOAc or column chromatography (SiO2, 20-40% EtOAc in Hexanes).

3. Quality Control:

-

1H NMR (DMSO-d6): Look for the disappearance of amide protons (~8.0 ppm) and appearance of the broad amine singlet (~5.5 ppm).

-

Appearance: Off-white to pale yellow solid.

Part 7: References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. Link

-

Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science, 2020. Link

-

Apalutamide: Structure and Function. DrugBank, 2025. Link

Sources

- 1. Drug-Induced Lung Injury With Drug Eruption Due to Apalutamide Followed by Switch to Bicalutamide: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Buchwald-Hartwig Amination of Aryl Halides with 5-(Trifluoromethyl)pyridin-3-amine

Introduction & Strategic Context

The coupling of 5-(trifluoromethyl)pyridin-3-amine with aryl halides represents a specific but common challenge in medicinal chemistry. This substrate presents two distinct antagonistic properties that complicate standard Buchwald-Hartwig protocols:

-

Electronic Deactivation: The trifluoromethyl group (

) at the C5 position, combined with the pyridine nitrogen, renders the exocyclic amine significantly electron-deficient. It acts as a poor nucleophile , making the amine binding step to the Palladium(II) center sluggish. -

Catalyst Poisoning: The pyridine ring nitrogen (

) is a competitive binding site. Although the 3-amino position is sterically distinct, the electron-deficient nature of the ring can still lead to non-productive coordination with the metal center, potentially arresting the catalytic cycle.

This guide provides a robust, field-proven protocol designed to overcome these barriers using Third-Generation (G3) Palladacycle Precatalysts and bulky, electron-rich biarylphosphine ligands.

Mechanistic Insight & Catalyst Selection

To successfully couple this weak nucleophile, the catalyst system must be optimized for Reductive Elimination .

The Mechanistic Bottleneck

In standard couplings, oxidative addition is often rate-limiting. However, with electron-deficient amines like 5-(trifluoromethyl)pyridin-3-amine, the equilibrium for amine binding to the Pd(II)-aryl complex is unfavorable. Furthermore, the subsequent reductive elimination requires an electron-rich metal center to "push" the coupling partners together.

Selected Ligand: BrettPhos (or tBuBrettPhos)

-

Why: These ligands are bulky and electron-rich. The bulk prevents the formation of inactive dimeric Pd species and discourages bis-arylation. Crucially, the electronic richness facilitates the difficult reductive elimination step required for electron-poor amines.

-

Precatalyst: BrettPhos Pd G3 (or G4). These precatalysts ensure the rapid generation of the active monoligated Pd(0) species even at lower temperatures, avoiding the induction periods associated with

or

Diagram 1: Catalytic Cycle & Critical Failure Points

Figure 1: The catalytic cycle highlights the "Amine Binding" step as a critical bottleneck due to the low nucleophilicity of the fluorinated aminopyridine.

Experimental Protocols

Safety & Handling

-

Inert Atmosphere: Palladium catalysts, particularly the active species, are oxygen-sensitive. All reactions must be set up in a glovebox or using rigorous Schlenk techniques.

-

Reagent Purity: Aryl halides must be free of thiols or other catalyst poisons.

Protocol A: High-Throughput Optimization Screen (Microscale)

Use this protocol to determine the optimal base and solvent for your specific Aryl Halide.

Reagents:

-

Ligand/Catalyst: BrettPhos Pd G3 (10 mol%)

-

Amine: 5-(trifluoromethyl)pyridin-3-amine (1.2 equiv)

-

Aryl Halide: 1.0 equiv (0.1 mmol scale)

-

Bases to Screen:

(Weak), -

Solvents: 1,4-Dioxane,

-Amyl Alcohol, Toluene

Procedure:

-

Charge a 1-dram vial (with stir bar) with the Aryl Halide (if solid), Amine, Base (2.0 equiv), and BrettPhos Pd G3.

-

Seal with a septum cap and purge with Nitrogen/Argon.

-

Add anhydrous solvent (

concentration). -

Heat to

for 12 hours. -

Filter through a small pad of silica, elute with EtOAc, and analyze by LCMS.

Protocol B: Preparative Synthesis (1.0 Gram Scale)

Recommended starting point for scale-up.

Table 1: Reaction Stoichiometry

| Component | Role | Equivalents | Mass/Vol (Example) |

| Aryl Bromide | Electrophile | 1.00 | 1.0 g (Assumed MW=200) |

| 5-(CF3)pyridin-3-amine | Nucleophile | 1.20 | 0.97 g |

| BrettPhos Pd G3 | Precatalyst | 0.02 - 0.05 | 90 - 225 mg |

| BrettPhos | Free Ligand | 0.02 | 53 mg (Optional support) |

| NaOtBu | Base | 1.40 | 672 mg |

| 1,4-Dioxane | Solvent | 0.2 M | 25 mL |

Step-by-Step Methodology:

-

Setup: In a nitrogen-filled glovebox, weigh the Aryl Bromide, Amine, Base, and Catalyst into a dry, screw-cap pressure vessel or round-bottom flask.

-

Note: If handling outside a glovebox, weigh solids into the flask, seal, and evacuate/backfill with Argon x3.

-

-

Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.

-

Activation: Stir at room temperature for 5 minutes to ensure homogeneity.

-

Reaction: Place in a pre-heated oil block at

. Stir vigorously (800+ RPM) to ensure mass transfer, as the base is insoluble. -

Monitoring: Monitor by HPLC/UPLC at 2 hours and 6 hours.

-

Success Criteria: >95% conversion of Aryl Halide.[1]

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (

) and water ( -

Separate phases. Extract aqueous layer with EtOAc (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Workflow Visualization

Diagram 2: Experimental Workflow (Scale-Up)

Figure 2: Linear workflow for the preparative scale synthesis, including a decision node for reaction monitoring.

Troubleshooting & Optimization Guide

If the standard protocol yields poor results (<50%), consult the following matrix:

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning or Oxidation | Switch to BrettPhos Pd G4 ; Ensure rigorous exclusion of |

| Stalled Reaction (50%) | Catalyst Deactivation | Add 2-5 mol% additional catalyst; Add 2 mol% Free BrettPhos Ligand to stabilize Pd species. |

| Hydrodehalogenation | Switch solvent to Toluene ; Avoid alcoholic solvents; Ensure anhydrous conditions. | |

| Base Sensitivity | Functional Group Incompatibility | If substrate has esters/nitriles, switch |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3] Link

-

Fors, B. P., et al. (2008).[3] A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.[3] Link

-

Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Palladium-Catalyzed Cross-Coupling with 5-(Trifluoromethyl)pyridin-3-amine: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 5-(trifluoromethyl)pyridin-3-amine in palladium-catalyzed cross-coupling reactions. The unique electronic properties of this substrate, imparted by the strongly electron-withdrawing trifluoromethyl group and the pyridine nitrogen, present specific challenges and opportunities in synthetic chemistry. This document elucidates the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offers field-tested, step-by-step protocols to empower the synthesis of novel chemical entities for pharmaceutical and agrochemical research.

Introduction: The Strategic Value of the 5-(Trifluoromethyl)pyridin-3-amine Scaffold

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its isosteric relationship with benzene make it a privileged structure in drug design. The introduction of a trifluoromethyl (CF₃) group onto this scaffold dramatically alters its physicochemical properties.[2] The CF₃ group is a powerful electron-withdrawing moiety that enhances metabolic stability, increases lipophilicity, and can modulate the pKa of nearby functional groups, thereby improving membrane permeability and binding affinity of drug candidates.[3][4][5]

5-(Trifluoromethyl)pyridin-3-amine, in particular, serves as a versatile building block, offering two distinct reaction sites: the amino group and the C-X bond (when derivatized to a halide) of the pyridine ring. Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating this core, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[6][7] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules.[8] This guide focuses on providing robust protocols for leveraging this powerful chemistry on this high-value substrate.

The Core Mechanism: A Three-Step Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their diversity, generally proceed through a common catalytic cycle involving a palladium(0) active species.[6][9][10] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex.[9]

-

Transmetalation (for Suzuki/Sonogashira): An organometallic nucleophile (e.g., organoboron or organocopper acetylide) transfers its organic group to the Pd(II) center, displacing the halide.[10] For Buchwald-Hartwig amination, this step is replaced by coordination of the amine and subsequent deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide.[4] To utilize 5-(trifluoromethyl)pyridin-3-amine, it must first be converted to a halide (e.g., 3-bromo-5-(trifluoromethyl)pyridine) via a Sandmeyer or related reaction. The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step.

Causality Behind Protocol Choices:

-

Catalyst/Ligand: Electron-rich, bulky phosphine ligands like SPhos or XPhos are chosen. They promote the reductive elimination step, which can be challenging for electron-deficient systems, and stabilize the Pd(0) species.

-

Base: A moderately strong base like K₂CO₃ or K₃PO₄ is used. It is crucial for activating the boronic acid in the transmetalation step. Carbonates are often preferred for their compatibility with a wide range of functional groups.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling

-

Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Parameters

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 85-95% |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (3.0) | Toluene/H₂O | 90 | 80-90% |

| 3-Thienylboronic acid | XPhos Pd G2 (2) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 75-88% |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds, coupling an amine with an aryl halide.[11] In this context, 5-(trifluoromethyl)pyridin-3-amine acts as the nucleophile, coupling with a variety of aryl or heteroaryl halides.

Causality Behind Protocol Choices:

-

Substrate Reactivity: The nucleophilicity of the amino group is reduced by the electron-withdrawing CF₃ group. Therefore, more forcing conditions or highly active catalyst systems are often required compared to the amination of simple anilines.[12]

-

Catalyst/Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential. They create a coordinatively unsaturated and highly reactive palladium center that facilitates both oxidative addition and C-N reductive elimination.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination

-

Glovebox Setup: Inside an inert atmosphere glovebox, add an aryl halide (1.0 equiv), 5-(trifluoromethyl)pyridin-3-amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried vial with a stir bar.

-

Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%).

-

Solvent and Sealing: Add anhydrous, degassed solvent (e.g., toluene or THF) to the vial, seal with a screw cap, and remove from the glovebox.

-

Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at 90-110 °C.

-

Monitoring: Monitor the reaction by LC-MS.

-

Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. Purify the product via flash chromatography.

Data Summary: Buchwald-Hartwig Reaction Parameters

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |

| 4-Bromotoluene | RuPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 110 | 80-92% |

| 1-Chloro-4-nitrobenzene | BrettPhos Pd G3 (2) | LHMDS (1.5) | THF | 90 | 75-85% |

| 2-Chloropyridine | XPhos Pd G2 (3) | K₃PO₄ (2.0) | tert-Amyl alcohol | 100 | 65-78% |

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl halide.[13] This reaction is exceptionally valuable for installing alkyne handles, which can be further functionalized, or for building rigid, linear molecular scaffolds.[14][15]

Causality Behind Protocol Choices:

-

Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which facilitates the transmetalation step.[13]

-

Base: An amine base, such as triethylamine or diisopropylamine, serves a dual role: it acts as the solvent and deprotonates the alkyne to form the acetylide.

-

Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free protocols have been developed. These typically require more reactive palladium/ligand systems and a different base (e.g., Cs₂CO₃).

Detailed Protocol: Sonogashira Coupling (with Copper)

-

Reagent Setup: To a Schlenk flask under argon, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper co-catalyst (CuI, 5.0 mol%).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Data Summary: Sonogashira Reaction Parameters

| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (3.0) | THF | 40 | 88-96% |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA (3.0) | DMF | 60 | 90-97% |

| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2.5) | Acetonitrile | RT | 82-90% |

General Experimental Workflow

The successful execution of these protocols relies on a systematic and rigorous experimental workflow, particularly with respect to maintaining an inert atmosphere to protect the sensitive catalysts.

Conclusion

5-(Trifluoromethyl)pyridin-3-amine is a valuable synthon for accessing novel chemical matter in discovery research. Its successful functionalization via palladium-catalyzed cross-coupling hinges on a rational selection of catalysts, ligands, and reaction conditions tailored to its unique electronic properties. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding pathways to C-C and C-N coupled products. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to effectively harness the synthetic potential of this important building block.

References

-

MacMillan, D. S. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

-

Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available from: [Link]

-

Reisman, S. E. et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available from: [Link]

-

JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. Available from: [Link]

-

Cabri, W. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

-

UKDiss.com. (2025). Role of palladium catalyst in cross-coupling reactions. Available from: [Link]

-

Wang, Y. et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available from: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]

-

Hameed, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

-

Uehara, F., & Sogabe, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

-

Ananikov, V. P. et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available from: [Link]

-

Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]

-

Leon, G. et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. Synthesis and Suzuki–Miyaura Cross-Coupling of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Available from: [Link]

-

De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available from: [Link]

-

Zhang, M. et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available from: [Link]

-

Hfaiedh, M. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances. Available from: [Link]

-

Ngai, M-Y. et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available from: [Link]

-

ResearchGate. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

Deb, I. et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Available from: [Link]

-

Chodkowski, M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Hartwig, J. F. et al. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available from: [Link]

-

Xu, Y. et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

-

ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available from: [Link]

-

Lipshutz, B. H. et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available from: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 6. fiveable.me [fiveable.me]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 9. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol for the Scale-Up Synthesis of 5-(Trifluoromethyl)pyridin-3-amine

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-(Trifluoromethyl)pyridin-3-amine

5-(Trifluoromethyl)pyridin-3-amine is a critical building block in the synthesis of a wide array of high-value molecules, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl group, a bioisostere of the methyl group, often imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Consequently, the demand for reliable and scalable synthetic routes to key intermediates like 5-(trifluoromethyl)pyridin-3-amine is ever-present. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this important compound, focusing on the catalytic hydrogenation of 3-nitro-5-(trifluoromethyl)pyridine. This method is chosen for its high efficiency, amenability to large-scale production, and favorable environmental profile compared to other synthetic strategies.

Synthetic Strategy: Catalytic Hydrogenation of 3-Nitro-5-(trifluoromethyl)pyridine

The chosen synthetic route involves the reduction of the nitro group of 3-nitro-5-(trifluoromethyl)pyridine using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent. This method is a cornerstone of industrial organic synthesis due to its high selectivity, clean reaction profile, and the relative ease of catalyst removal by filtration.

Mechanism of Catalytic Hydrogenation:

The catalytic hydrogenation of a nitro group over a palladium catalyst is a complex heterogeneous catalytic process. The generally accepted mechanism involves the following key steps:

-

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming reactive palladium-hydride species.

-

Stepwise Reduction: The nitro group is sequentially reduced to the amine through a series of intermediates, including nitroso and hydroxylamine species.

-

Desorption: The final amine product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The efficiency of this process is highly dependent on factors such as catalyst activity, hydrogen pressure, temperature, and solvent choice. For a successful scale-up, careful control of these parameters is paramount to ensure high yield, purity, and, most importantly, safety.

Process Flow Diagram

Caption: Overall workflow for the scale-up synthesis of 5-(trifluoromethyl)pyridin-3-amine.

Detailed Experimental Protocol

This protocol is designed for a nominal 1 kg scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for different batch sizes.

Materials and Equipment:

-

Reactor: 20 L glass-lined or stainless-steel reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, gas inlet, and a bottom outlet valve.

-

Hydrogen Source: Hydrogen cylinder with a pressure regulator.

-

Catalyst Filtration System: Enclosed filter housing with a suitable filter medium (e.g., Celite® pad) to handle pyrophoric catalysts.

-

Distillation Apparatus: Glassware for vacuum distillation, including a Claisen head, condenser, and receiving flasks.

-

Analytical Instruments: TLC plates (silica gel 60 F254), HPLC system, NMR spectrometer.

Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |

| 3-Nitro-5-(trifluoromethyl)pyridine | 85589-32-0 | 192.09 | 1.00 | 5.21 |

| 10% Palladium on Carbon (50% wet) | 7440-05-3 | - | 0.10 | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 10.0 | - |

| Celite® | 61790-53-2 | - | 0.50 | - |

Procedure:

-

Reactor Preparation:

-

Ensure the reactor is clean, dry, and free of any contaminants from previous reactions.

-

Assemble the reactor system and perform a pressure leak test.

-

Inert the reactor by purging with nitrogen gas three times.

-

-

Charging of Reactants:

-

Under a nitrogen atmosphere, charge the reactor with 3-nitro-5-(trifluoromethyl)pyridine (1.00 kg, 5.21 mol).

-

Add ethyl acetate (8.0 L) to the reactor and stir to dissolve the starting material.

-

-

Catalyst Slurry Preparation:

-

In a separate inerted vessel, carefully add 10% Pd/C (50% wet, 0.10 kg) to ethyl acetate (2.0 L).

-

Stir to form a uniform slurry. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care under an inert atmosphere.[1]

-

-

Reaction Execution:

-

Transfer the catalyst slurry to the reactor under a positive pressure of nitrogen.

-

Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to 4-5 bar.[2]

-

Begin stirring and heat the reaction mixture to 40-50°C.[2]

-

Monitor the reaction progress by taking samples periodically and analyzing by TLC or HPLC. The reaction is typically complete within 4-8 hours.

-

-

Reaction Monitoring:

-

TLC Analysis:

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

-

Visualization: UV light (254 nm).

-

Expected Rf values: Starting material (nitro compound) ~0.7, Product (amine) ~0.3.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water gradient.

-

Detection: UV at 254 nm.

-

-

-

Work-up:

-

Once the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.

-

Prepare a pad of Celite® (0.50 kg) in the enclosed filter housing and wash with ethyl acetate.

-

Under a nitrogen blanket, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The catalyst on the filter pad is highly pyrophoric and must be kept wet with solvent at all times.[1]

-

Wash the reactor and the filter cake with additional ethyl acetate (2 x 1 L).

-

Combine the filtrates.

-

-

Catalyst Quenching and Disposal:

-

The wet catalyst cake should be carefully transferred to a large volume of water and stirred to deactivate it.

-

Dispose of the deactivated catalyst in accordance with local environmental regulations.

-

-

Product Isolation and Purification:

-

Concentrate the combined filtrate under reduced pressure to remove the ethyl acetate.

-

The crude 5-(trifluoromethyl)pyridin-3-amine can be purified by vacuum distillation. A patent describes the boiling point of 3-amino-5-trifluoromethylpyridine as 105.5-106°C at 11 mmHg.[3]

-

Alternatively, the crude product can be crystallized from a suitable solvent system such as heptane/ethyl acetate.

-

Dry the purified product under vacuum to a constant weight.

-

Expected Yield and Purity:

-

Yield: 85-95%

-

Purity: >98% (by HPLC)

Process Optimization and Troubleshooting

Caption: Ishikawa (fishbone) diagram illustrating potential causes of low yield or incomplete reaction.

-

Incomplete Reaction: If the reaction stalls, this could be due to poor catalyst activity, insufficient hydrogen pressure, or catalyst poisoning. Ensure the catalyst is fresh and handled under inert conditions. Check for leaks in the hydrogenation system.

-